molecular formula C19H21NO3S2 B3016952 2-(Benzylthio)-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethanone CAS No. 1448076-20-7

2-(Benzylthio)-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethanone

Cat. No.: B3016952
CAS No.: 1448076-20-7
M. Wt: 375.5
InChI Key: DWHICFCTXVSSMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzylthio)-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethanone is a synthetic organic compound intended for research and development purposes. This chemical features a pyrrolidine ring substituted with a phenylsulfonyl group and is functionalized with a benzylthio-ethanone moiety. Such a structure is of significant interest in medicinal chemistry for the design and synthesis of novel bioactive molecules. The phenylsulfonyl group is a known pharmacophore that can influence the electronic properties and metabolic stability of a molecule, while the benzylthio moiety may contribute to interactions with biological targets through hydrophobic or sulfur-based bonding. Researchers may investigate this compound as a key intermediate or precursor in the development of protease inhibitors, receptor antagonists, or other therapeutic agents. The presence of the sulfonyl group adjacent to the pyrrolidine nitrogen also makes it a candidate for exploring structure-activity relationships in drug discovery programs focused on central nervous system (CNS) targets or enzymes like dipeptidyl peptidase-4 (DPP-4). This product is provided for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in accordance with all applicable laboratory safety procedures.

Properties

IUPAC Name

1-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-benzylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3S2/c21-19(15-24-14-16-7-3-1-4-8-16)20-12-11-18(13-20)25(22,23)17-9-5-2-6-10-17/h1-10,18H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWHICFCTXVSSMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Pyrrolidinyl Intermediate: The pyrrolidinyl group is introduced through a reaction between a suitable amine and a ketone under acidic or basic conditions.

    Introduction of the Benzylthio Group: The benzylthio group is added via a nucleophilic substitution reaction, where a thiol reacts with a benzyl halide.

    Addition of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced through a sulfonylation reaction, typically using a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylthio)-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides, sulfonyl chlorides, and thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Enzyme Inhibition

Research indicates that 2-(Benzylthio)-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethanone may act as an inhibitor of specific enzymes. Its structural components suggest potential interactions with various biological pathways, making it a candidate for further investigation in enzyme-ligand interaction studies. Compounds with similar structures have shown promise as inhibitors in cancer research, particularly against various human cancer cell lines .

Medicinal Chemistry

The compound's unique structure allows it to interact with different biological targets, potentially influencing signal transduction pathways and metabolic regulation. The presence of the benzylthio and phenylsulfonyl groups may enhance its binding affinity to target enzymes or receptors, making it a valuable compound for drug development .

Study on Enzyme Inhibition

A notable study explored the enzyme inhibition properties of compounds structurally similar to this compound. Results indicated that certain analogs exhibited significant inhibitory effects on specific enzymes involved in cancer metabolism, suggesting that this compound could be further developed as an anticancer agent .

Structure-Activity Relationship (SAR) Analysis

Another research effort focused on the SAR of related compounds, revealing that modifications to the sulfonamide moiety significantly impacted potency against cancer cell lines. The study concluded that maintaining specific structural features is crucial for retaining biological activity .

Mechanism of Action

The mechanism of action of 2-(Benzylthio)-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with four analogous molecules, emphasizing structural features, synthesis, and properties.

Key Comparisons

Benzylthio vs. Thiazolylthio Groups: The benzylthio group in the target compound offers higher lipophilicity than the benzo[d]thiazolylthio group in ’s analog, which may impact membrane permeability in biological systems .

Synthetic Methodologies The target compound’s synthesis could parallel ’s Fridel-Crafts alkylation, where 2-chloro-1-(pyrrolidin-1-yl)ethanone reacts with a sulfonylated intermediate . This contrasts with ’s cycloaddition route, which generates triazole-containing analogs .

Safety and Toxicity While the target compound’s toxicology is undocumented, highlights that structurally simpler ethanone derivatives (e.g., 1-(2-amino-6-nitrophenyl)ethanone) lack thorough toxicological data, underscoring a common research gap in sulfonyl- and thioether-containing molecules .

Heterocyclic Modifications

  • The pyrrolidine ring in the target compound is rigidified by the phenylsulfonyl group, unlike the more flexible thiazepane ring in ’s analog. This rigidity may influence binding affinity in enzyme inhibition studies .

Research Implications and Gaps

  • Synthetic Optimization : ’s use of AlCl3 in dry DCM for alkylation could guide the target compound’s synthesis, but solvent and catalyst choices may require adjustment to accommodate the phenylsulfonyl group’s steric demands .
  • Biological Potential: The triazole-containing compound in demonstrates the role of nitrogen-rich heterocycles in medicinal chemistry, suggesting the target compound’s phenylsulfonyl-pyrrolidine moiety could be explored for similar applications .
  • Safety Profiling: The precautionary statements in (e.g., P261, P262) emphasize the need for rigorous toxicological studies on the target compound, particularly given the unknown hazards of its benzylthio and sulfonyl groups .

Biological Activity

The compound 2-(Benzylthio)-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethanone is an organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Its structure features a benzylthio group, a phenylsulfonyl moiety, and a pyrrolidinyl group, which may contribute to its interaction with various biological targets.

The molecular formula of this compound is C19H21NO3S2C_{19}H_{21}NO_3S_2, with a molecular weight of 389.5 g/mol. The synthesis typically involves multiple steps, including the formation of the pyrrolidinyl intermediate and the introduction of the benzylthio and phenylsulfonyl groups through nucleophilic substitution and sulfonylation reactions, respectively.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes or receptors, potentially acting as an inhibitor or modulator. The precise mechanism involves binding to molecular targets, which may influence pathways such as signal transduction and metabolic regulation.

Enzyme Inhibition

Research indicates that this compound can inhibit certain enzymes, making it a candidate for studying enzyme-ligand interactions. For instance, compounds with similar structures have shown promising results as enzyme inhibitors in cancer research, particularly against various human cancer cell lines .

Cytotoxicity

In vitro studies have demonstrated the cytotoxic effects of related compounds against different cancer cell lines. For example, derivatives of benzylthio compounds were evaluated for their efficacy against MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer) cell lines. Some derivatives showed significant inhibition of cell proliferation, indicating potential therapeutic applications .

Comparative Analysis with Related Compounds

Compound NameStructureIC50 (µM)Target
This compound StructureTBDTBD
Sorafenib Structure7.91VEGFR-2
5d (Thiadiazole derivative) -0.37 (HeLa)VEGFR-2

This table illustrates the comparative potency of this compound against established compounds like Sorafenib, which is known for its anticancer properties.

Research Findings

Recent studies have focused on optimizing compounds similar to this compound for improved potency and selectivity against cancer cells. The optimization often involves modifying functional groups to enhance binding affinity and reduce off-target effects. For instance, alterations in the sulfonamide moiety have been shown to significantly affect the biological activity of these compounds .

Q & A

Q. What are the established synthetic routes for 2-(Benzylthio)-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethanone?

The synthesis typically involves a multi-step approach:

  • Step 1: Formation of the pyrrolidin-1-yl scaffold via reductive amination or cyclization, using reagents like sodium borohydride in methanol under controlled conditions .
  • Step 2: Introduction of the phenylsulfonyl group at the 3-position of pyrrolidine via sulfonylation, employing sulfonyl chlorides and base catalysis (e.g., triethylamine in DMF) .
  • Step 3: Thioether linkage formation between the pyrrolidine core and benzylthio moiety using benzyl mercaptan and a coupling agent (e.g., EDC·HCl with HOBt in DMF) .
  • Purification: Recrystallization in ethanol or column chromatography is recommended for isolating high-purity product .

Q. How can spectroscopic techniques validate the structure of this compound?

  • NMR: 1^1H and 13^{13}C NMR confirm the pyrrolidine ring, sulfonyl group (δ ~3.5–4.0 ppm for SO2_2-adjacent protons), and benzylthio moiety (aromatic protons at δ ~7.2–7.5 ppm). Discrepancies in splitting patterns may indicate stereochemical complexity .
  • Mass Spectrometry (HRMS): Exact mass analysis verifies molecular formula (e.g., C20_{20}H21_{21}NO3_3S2_2) and fragmentation patterns .
  • IR: Peaks at ~1150 cm1^{-1} (S=O stretching) and 2550 cm1^{-1} (S-H, if residual thiol exists) .

Advanced Research Questions

Q. What challenges arise in crystallographic analysis of this compound, and how can they be addressed?

  • Crystal Twinning: The sulfonyl and benzylthio groups may induce twinning, complicating data collection. Use SHELXD for initial phase determination and SHELXL for refinement, with rigorous checks for pseudo-symmetry .
  • Disorder: Flexible benzylthio moieties often exhibit positional disorder. Apply restraints (e.g., SIMU/DELU in SHELXL) and validate thermal parameters .
  • High-Resolution Data: Collect data at synchrotron sources (λ < 1 Å) to improve resolution and reduce noise .

Q. How can structure-activity relationship (SAR) studies optimize this compound's bioactivity?

  • Modifications:
    • Benzylthio Group: Replace with alkylthio or arylthio groups to assess steric/electronic effects on target binding .
    • Phenylsulfonyl Group: Introduce electron-withdrawing substituents (e.g., -NO2_2) to enhance electrophilicity and interaction with nucleophilic residues .
  • Assays: Use competitive inhibition assays (e.g., fluorescence polarization) to quantify binding affinity changes. Cross-validate with molecular docking (AutoDock Vina) to map interactions .

Q. How should researchers resolve contradictions in reported physicochemical data (e.g., melting points)?

  • Purity Verification: Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities affecting melting points. Compare with independently synthesized batches .
  • Analytical Consistency: Standardize DSC protocols (heating rate 10°C/min under N2_2) to minimize variability. Discrepancies >5°C suggest polymorphic forms or solvate formation .

Methodological Considerations

Q. What safety protocols are critical during handling and storage?

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for reactions involving volatile reagents (e.g., benzyl mercaptan) .
  • Storage: Keep at 2–8°C in amber vials under inert gas (N2_2 or Ar) to prevent oxidation of the thioether group .
  • Spill Management: Neutralize acidic/basic residues with sodium bicarbonate or citric acid before disposal .

Q. How can computational modeling guide the design of derivatives with improved stability?

  • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict bond dissociation energies (BDEs) for the sulfonyl and thioether linkages .
  • MD Simulations: Simulate solvation effects (e.g., in water/DMSO) to assess hydrolytic stability. High BDEs (>80 kcal/mol) correlate with reduced degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.